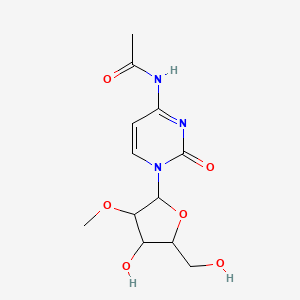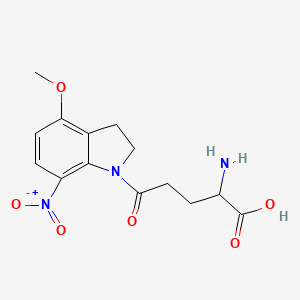![molecular formula C136H180N8O48S8 B13395610 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)
4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate; 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate” is a complex organic compound with multiple sulfonylamino and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonylamino group.
Attachment of the phenylethyl group: This can be achieved through a nucleophilic substitution reaction where the phenylethyl group is introduced.
Esterification: The final step involves the esterification of the intermediate compound with but-2-enedioate to form the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The sulfonylamino groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: These compounds can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: They are used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. The sulfonylamino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate
- 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate
Uniqueness
The uniqueness of these compounds lies in the specific combination of sulfonylamino and phenylethyl groups, which can impart unique chemical and biological properties. The variation in the substituents (e.g., tert-butyl, cyclohexyl, ethyl) can lead to differences in reactivity, binding affinity, and overall biological activity.
These compounds represent a versatile class of molecules with significant potential in various scientific and industrial applications.
Properties
Molecular Formula |
C136H180N8O48S8 |
|---|---|
Molecular Weight |
2951.4 g/mol |
IUPAC Name |
4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate |
InChI |
InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3 |
InChI Key |
YRKYEQYAGDIKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)






![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)

![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)


